

GMB-475: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GMB-475

Cat. No.: B15615079

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Introduction

GMB-475 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] This molecule functions by hijacking the cell's natural ubiquitin-proteasome system. **GMB-475** consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that allosterically binds to the myristoyl pocket of the ABL1 kinase domain within the BCR-ABL1 protein.[1][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL1, offering a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).[2][3][5]

These application notes provide essential information on the solubility and preparation of **GMB-475** for various experimental settings, along with detailed protocols for in vitro and in vivo studies.

Data Presentation

GMB-475 Solubility

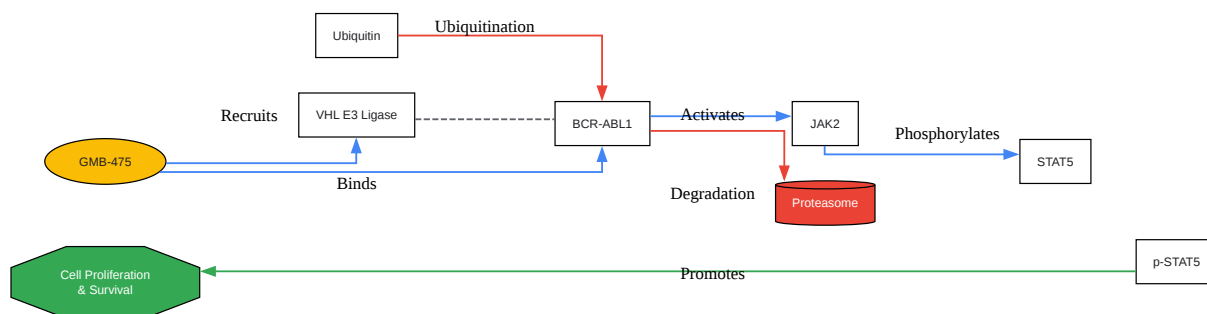
Solvent	Solubility	Notes
DMSO	≥ 10 mg/mL[6], 100 mg/mL (116.01 mM)[7], 250 mg/mL (290.05 mM)[8]	Use of fresh DMSO is recommended as absorbed moisture can reduce solubility. [7] Ultrasonic assistance may be needed for higher concentrations.[8]
Ethanol	Sparingly Soluble (1-10 mg/mL)[6], 50 mg/mL[7], 100 mg/mL[7]	
Water	Insoluble[7]	

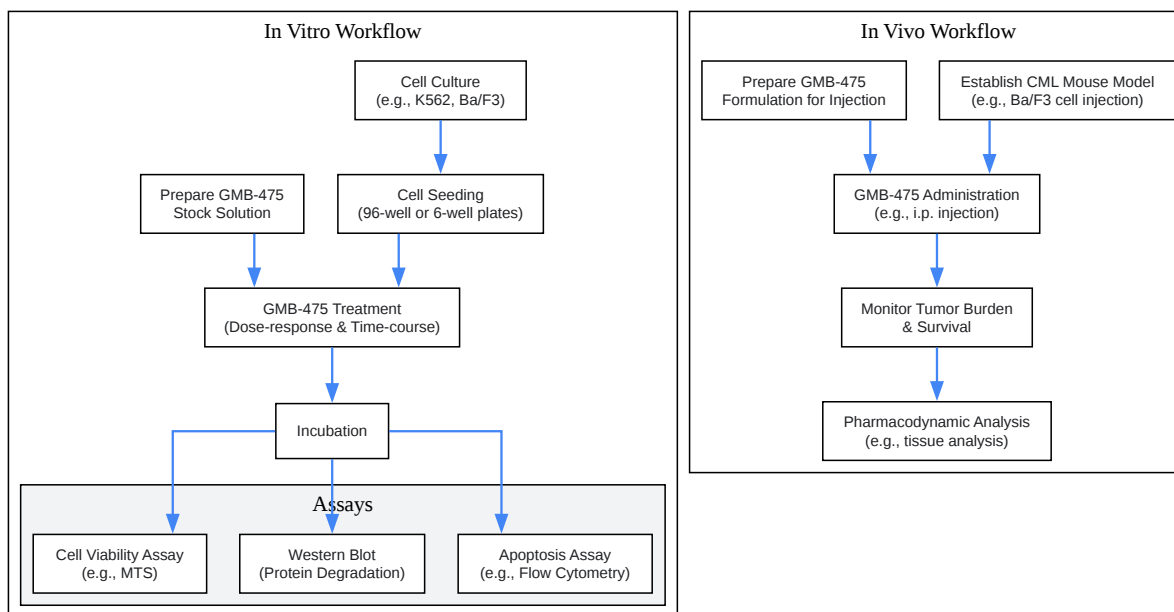
GMB-475 In Vitro Activity

Cell Line	Assay	Concentration Range	Incubation Time	Endpoint	IC ₅₀ /DC ₅₀
K562 (human CML)	Cell Viability	~0.01 - 100 μ M[1]	3 days[1]	Proliferation	~1 μ M[1]
Ba/F3 (murine, BCR-ABL1 transformed)	Cell Viability	~0.01 - 100 μ M[1]	3 days[1]	Proliferation	~1 μ M[1]
Ba/F3 (BCR-ABL1 mutants)	Cell Viability	Not Specified	48 hours[1]	Apoptosis, Cell Cycle	IC ₅₀ values vary by mutation (e.g., 4.49 μ M for T315I+F486S)[1]
Primary CML CD34+ cells	Viability/Apoptosis	Not Specified	Not Specified	Reduced viability, increased apoptosis	Not Specified
K562	Protein Degradation	Not Specified	Not Specified	BCR-ABL1 Degradation	DC ₅₀ = 340 nM[6]

Signaling Pathway

GMB-475 targets the BCR-ABL1 fusion protein for degradation, which in turn inhibits downstream signaling pathways crucial for CML cell proliferation and survival. A primary pathway affected is the JAK-STAT signaling cascade. The degradation of BCR-ABL1 leads to a reduction in the phosphorylation and activation of STAT5, a key downstream effector.[1][2]





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- To cite this document: BenchChem. [GMB-475: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615079#gmb-475-solubility-and-preparation-for-experiments]

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